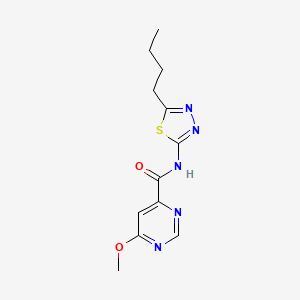
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known for its ability to modulate various biological processes, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Pharmacological Significance
Recent medicinal chemistry investigations have identified new derivatives of phenothiazines, which include compounds with varied heterocycles such as pyrazole, thiazole, oxadiazole, thiadiazole, and tetrazole linked to the phenothiazine core. These compounds exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological activities. The structural modifications, including the addition of thiadiazole rings, enhance interactions with biological systems, contributing to their broad spectrum of activities. These interactions involve pharmacophoric substituents, multicyclic ring systems, and lipophilic characters, enabling penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer Research
The thiazolopyrimidine nucleus, a bioisosteric analog of purine, has been extensively studied for its anticancer properties. Derivatives of thiazolopyrimidine, which include the structural motif of thiadiazole, have shown significant activity against various cancer cell lines. This review highlights the structural features associated with potent anticancer effects, underscoring the importance of thiadiazole derivatives in developing new anticancer molecules (Islam & Fahmy, 2022).
Synthesis and Significance in Heterocyclic Chemistry
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been a subject of considerable interest. These compounds, derived from cyclization reactions of thiosemicarbazone, have been explored for their pharmaceutical significance against different fungal and bacterial strains, highlighting the versatile applications of thiadiazole derivatives in medicinal chemistry (Yusuf & Jain, 2014).
Environmental and Cleaner Production Applications
The occurrence and removal of sulfamethoxazole, a compound containing similar structural motifs to thiadiazoles, from aqueous solutions have been explored using cleaner techniques. This research provides insights into the environmental persistence and toxicity effects of similar compounds and the importance of developing sustainable technologies for their removal, underscoring the environmental relevance of thiadiazole derivatives (Prasannamedha & Kumar, 2020).
Eigenschaften
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-3-4-5-10-16-17-12(20-10)15-11(18)8-6-9(19-2)14-7-13-8/h6-7H,3-5H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGOPWJEBVQCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)


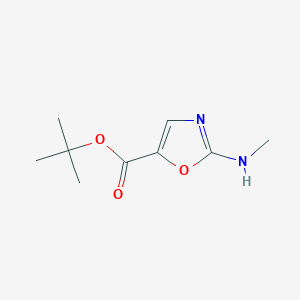
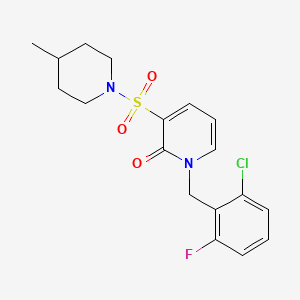
![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)

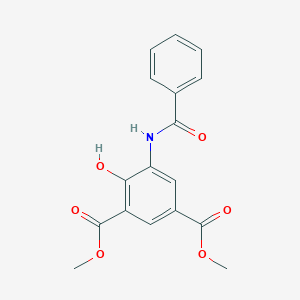
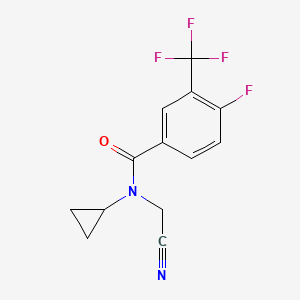
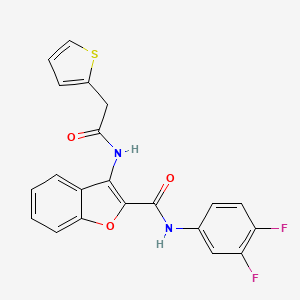
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)
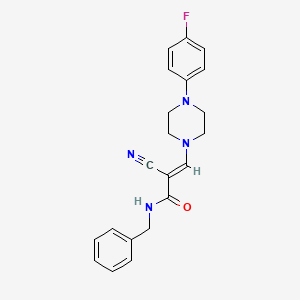
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide](/img/structure/B2920745.png)